Gizzerosine

Description

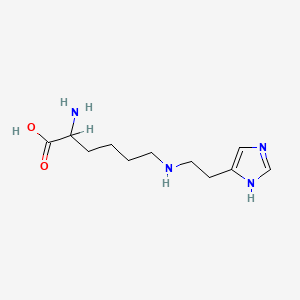

found in overheated fish meal; causes gizzard erosion in chicks; RN refers to (L)-isomer; structure in first source

Structure

3D Structure

Properties

CAS No. |

89238-78-8 |

|---|---|

Molecular Formula |

C11H20N4O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

(2S)-2-amino-6-[2-(1H-imidazol-5-yl)ethylamino]hexanoic acid |

InChI |

InChI=1S/C11H20N4O2/c12-10(11(16)17)3-1-2-5-13-6-4-9-7-14-8-15-9/h7-8,10,13H,1-6,12H2,(H,14,15)(H,16,17)/t10-/m0/s1 |

InChI Key |

LFNFNJYYTXESHV-JTQLQIEISA-N |

Isomeric SMILES |

C1=C(NC=N1)CCNCCCC[C@H](C(=O)O)N |

Canonical SMILES |

C1=C(NC=N1)CCNCCCCC(C(=O)O)N |

Appearance |

Solid powder |

melting_point |

251-252°C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-amino-9-(4-imidazolyl)-7-azanonanoic acid gizzerosine |

Origin of Product |

United States |

Foundational & Exploratory

Gizzerosine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Gizzerosine, a toxic compound found in overheated fish meal. This document outlines its chemical structure, toxicological data, analytical methodologies, and mechanism of action, serving as a critical resource for professionals in animal nutrition, toxicology, and pharmacology.

Chemical Structure and Properties

This compound is chemically identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid.[1][2][3][4] It is formed during the processing of fish meal at high temperatures through the reaction of histidine or histamine with the ε-amino group of lysine residues in proteins.[1]

Chemical Formula: C₁₁H₂₀N₄O₂

SMILES: N--INVALID-LINK--CCCCNCCC1=CNC=N1

Molecular Weight: 240.30 g/mol

Quantitative Toxicological and Analytical Data

The following table summarizes key quantitative data related to the toxicity and analysis of this compound.

| Parameter | Value | Species/Method | Reference |

| Toxicology | |||

| Effective Dose for Gizzard Erosion | 0.15 mg/kg of feed | Chickens | |

| Dose for Growth Rate Decline | 1.0 ppm in diet | Broiler Chicks | |

| Dose for First Observed Mortality | 0.8 - 2.0 ppm in diet | Broiler Chicks | |

| Recommended Maximum Concentration | < 0.4 ppm (L-form) in practical diets | Broiler Chicks | |

| Analytical Chemistry (HPLC) | |||

| Detection Limit (in solution) | 6 pmol/ml | HPLC with OPA derivatization | |

| Detection Limit (per injection) | 0.09 pmol | HPLC with OPA derivatization | |

| Detection Limit (in foodstuffs) | 0.21 mg/kg (875 pmol/g) | HPLC with OPA derivatization | |

| Linear Range for Analysis | 1 - 100 pmol per injection | HPLC with OPA derivatization | |

| Calibration Curve Range (GZ) | 0.02 - 1 µg/mL | On-column fluorescence derivatization | |

| Calibration Curve Range (Histamine) | 0.004 - 0.2 µg/mL | On-column fluorescence derivatization |

Experimental Protocols

Analysis of this compound in Foodstuffs by HPLC with Pre-column OPA Derivatization

This method provides a simple, rapid, and sensitive analysis of this compound in animal feed.

1. Sample Extraction:

-

This compound is extracted from the foodstuff matrix using a suitable solvent system, such as a dilute acid solution (e.g., 0.1 N HCl).

2. Pre-column Derivatization:

-

The extracted sample is mixed with o-phthaldialdehyde (OPA) in the presence of a thiol-containing reagent like N-acetylcysteine.

-

The reaction proceeds rapidly at room temperature (20-25 °C), typically within one minute, to form a highly fluorescent derivative.

3. HPLC Analysis:

-

The derivatized sample is directly injected into the HPLC system.

-

Column: A reversed-phase column, such as an ODS column (250 x 4.6 mm), is commonly used.

-

Mobile Phase: A gradient elution is employed to achieve separation from other amino acids and interfering compounds.

-

Detection: The fluorescent derivative is detected using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

Run Time: The total chromatographic separation time is approximately 20-35 minutes per sample.

Mechanism of Action and Signaling Pathway

This compound is a potent agonist of the histamine H₂ receptor. Its action on this receptor stimulates excessive gastric acid secretion in the proventriculus of chicks, which is significantly more potent than histamine itself. This hypersecretion of gastric acid leads to the development of gizzard erosion and ulceration, a condition also known as "black vomit". The H₂ receptor antagonist, cimetidine, has been shown to block the acid-stimulating effects of this compound, confirming its mechanism of action through the H₂ receptor.

The signaling pathway initiated by the binding of this compound to the histamine H₂ receptor is depicted below.

References

- 1. Effect of synthetic this compound on growth, mortality, and gizzard erosion in broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benisonmedia.com [benisonmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Black vomit, gizzard erosion and this compound | World's Poultry Science Journal | Cambridge Core [cambridge.org]

The Role of Gizzerosine in Gizzard Erosion of Chicks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gizzard erosion and ulceration (GEU) in poultry, a condition characterized by damage to the gizzard lining, poses a significant threat to flock health and productivity. A key causative agent identified in the pathogenesis of GEU is Gizzerosine, a toxic compound formed in overheated fish meal. This technical guide provides an in-depth analysis of the role of this compound in inducing gizzard erosion in chicks. It consolidates quantitative data from key studies, details experimental protocols for inducing and studying this condition, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in poultry health and drug development.

Introduction

Gizzard erosion and ulceration syndrome (GEU) was first described in the 1930s, with early research focusing on nutritional deficiencies.[1][2][3] However, subsequent investigations in the 1970s and 1980s shifted the focus to toxic substances in feed, leading to the identification of this compound as a major causative agent.[1][3] this compound, chemically identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, is formed during the processing of fish meal when histidine or histamine reacts with lysine at high temperatures (>130°C). This compound is a potent secretagogue, inducing excessive gastric acid secretion in the proventriculus, which then leads to chemical damage and erosion of the gizzard lining. The condition is often referred to as "black vomit" in severe cases.

Mechanism of Action: Hyperacidity and Histamine Receptor Agonism

The primary pathogenic mechanism of this compound is its potent stimulation of gastric acid secretion. This compound acts as a powerful agonist for histamine H2 receptors located on the mucosal cells of the proventriculus. This interaction triggers a signaling cascade that results in a dramatic increase in hydrochloric acid production, far exceeding the gizzard's natural buffering capacity.

Signaling Pathway

The binding of this compound to the H2 receptor initiates an intracellular signaling cascade. This involves the elevation of cyclic adenosine-3',5'-monophosphate (cAMP) levels within the proventricular mucosal cells. The increased cAMP then activates protein kinases, which ultimately leads to the stimulation of the proton pump (H+/K+-ATPase) and the secretion of gastric acid. Studies have shown that the potency of this compound in stimulating this pathway is approximately 1,000 times that of histamine. The action of this compound can be blocked by cimetidine, an H2-receptor antagonist, further confirming this mechanism.

Quantitative Data on this compound-Induced Gizzard Erosion

Several studies have quantified the dose-dependent effects of this compound on chick health. The following tables summarize key findings from these experiments.

Table 1: Effect of Dietary this compound on Gizzard Erosion, Growth, and Mortality in a Short-Term (7-Day) Study

| Dietary DL-Gizzerosine (ppm) | Gizzard Erosion (GE) Score | Weight Gain | Mortality Rate |

| 0 | Normal | Unaffected | 0% |

| up to 1 | Increased | Unaffected | 0% |

| 2 | Increased | Linearly Depressed | First mortality observed |

| 3 | Rapidly Increased | Linearly Depressed | Increased |

| >3 | Severe | Linearly Depressed | Increased |

| Data synthesized from a study on 4-day-old male broiler chicks. |

Table 2: Effect of Dietary this compound in a Long-Term (28-Day) Study

| Dietary DL-Gizzerosine (ppm) | Gizzard Erosion (GE) Score | Growth Rate | Mortality Rate |

| 0 - 0.9 | Increased with dose | Almost the same | First mortality at 0.8 ppm |

| 1.0 | Increased | Declined | Increased |

| Data from a study on day-old male broiler chicks. It is suggested that the recommended concentration of the active L-form of this compound in practical diets should be less than 0.4 ppm. |

Table 3: Physiological Effects of this compound Administration

| Parameter | Control Chicks | This compound-Fed Chicks |

| pH of Gastric Contents | Higher | Lower |

| pH of Duodenal Contents | Higher | Lower |

| Total Gastric Acid | Lower | Higher |

| Observations from 3-day-old broiler chicks fed a diet with synthetic DL-Gizzerosine for 7 days. |

Experimental Protocols

Inducing and studying gizzard erosion by this compound involves specific experimental protocols. Below are methodologies derived from published research.

Protocol for Induction of Gizzard Erosion via Dietary Supplementation

This protocol outlines a typical feeding trial to assess the impact of this compound.

-

Animal Model: Day-old or 3-day-old broiler chicks are commonly used.

-

Housing: Chicks are housed in controlled environments with regulated temperature, humidity, and lighting.

-

Acclimation: A brief acclimation period on a standard, non-medicated commercial mash is provided.

-

Dietary Groups:

-

Control Group (A): Fed a basal diet without this compound or with non-heated fish meal (e.g., 0.65 ppm this compound).

-

Treatment Group (B): Fed the basal diet supplemented with known concentrations of synthetic DL-Gizzerosine (e.g., ranging from 0.15 to 18 ppm). Alternatively, a diet containing overheated fish meal with a known this compound concentration (e.g., 1.15 ppm) can be used.

-

-

Experimental Duration: Can be short-term (e.g., 5-7 days) or long-term (e.g., 21-28 days).

-

Data Collection:

-

Daily monitoring of feed intake, body weight, and mortality.

-

At the end of the experiment, chicks are euthanized for sample collection.

-

The gizzard is removed and scored for the severity of erosion.

-

Samples of the proventriculus, gizzard, and other organs are collected for histopathological analysis.

-

Gastric and duodenal contents may be collected to measure pH and total acid content.

-

In Vitro Protocol for Assessing Gastric Acid Secretion

This method uses isolated proventricular cells to directly measure the effects of this compound on acid secretion.

-

Cell Isolation: Mucosal cells from the chicken proventriculus are isolated using a collagenase perfusion method.

-

Incubation: The isolated cells are incubated in a suitable buffer.

-

Treatment: Cells are treated with this compound, histamine (positive control), cimetidine (antagonist), or a combination thereof.

-

Measurement of Secretory Activity: Oxygen uptake (O2 consumption) by the cells is measured as an index of gastric acid secretion activity. An increase in O2 consumption indicates enhanced metabolic activity associated with acid production.

Histopathological Findings

Exposure to this compound induces characteristic histopathological changes in the gizzard and other organs.

-

Gizzard and Proventriculus: The most prominent changes are observed in the gizzard, ranging from slight to severe erosion of the cuticle (koilin layer). The underlying lamina propria of the proventriculus and gizzard often shows edema, and in some cases, multiple vacuoles.

-

Intestines: Dispersed vacuolization of cells in the lamina propria of the duodenum, jejunum, ileum, and cecum is a common finding, particularly at higher doses. In severe cases, inflammation with necrosis can occur in the duodenum.

-

Other Organs: While some studies report no significant changes in lymphoid organs, lungs, pancreas, kidney, or brain, others have observed lesions in these tissues. These extra-gizzard lesions include blood vessel thickening and hyalinization, perivascular edema, and parenchymatous degeneration in organs like the lungs, brain, and spleen. These changes are hypothesized to be a consequence of cellular hypoxia rather than direct H2-receptor stimulation. Pancreatic necrosis has also been reported, possibly due to direct toxicity.

Conclusion and Implications for Drug Development

This compound is a potent inducer of gizzard erosion in chicks, acting primarily through the overstimulation of gastric acid secretion via histamine H2 receptors. The dose-dependent nature of its effects has been clearly established through in vivo studies. The detailed experimental protocols and the well-characterized signaling pathway provide a solid foundation for research into preventative and therapeutic strategies.

For drug development professionals, the this compound-induced gizzard erosion model in chicks is a valuable tool for screening and evaluating the efficacy of H2-receptor antagonists, proton pump inhibitors, and other cytoprotective agents. Understanding the specific molecular interactions and the resulting pathophysiology is crucial for developing targeted interventions to mitigate the economic losses associated with GEU in the poultry industry. Further research into the hypoxic effects of this compound on extra-gastrointestinal organs may also open new avenues for understanding its complete toxicological profile.

References

Unveiling the Bioactivity of Imidazole-Containing Amino Acid Analogs: A Technical Overview

Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases yielded no specific information on the biological activity of 2-amino-9-(4-imidazolyl)-7-azanonanoic acid. This suggests that the compound may be novel, not yet described in published research, or referred to by a different chemical name. This technical guide will therefore focus on the biological activities of structurally related compounds, specifically histidine analogs and other synthetic molecules containing the imidazole moiety, to provide a relevant framework for researchers, scientists, and drug development professionals.

The imidazole ring, a core component of the amino acid histidine, is a crucial pharmacophore in numerous biologically active molecules. Its ability to act as a proton donor and acceptor, coordinate with metal ions, and participate in hydrogen bonding makes it a versatile scaffold in drug design. This guide explores the diverse biological effects of synthetic imidazole-containing compounds and histidine analogs, including their antimicrobial and anticancer properties, and their mechanisms of action.

Quantitative Biological Activity Data

The biological activity of imidazole derivatives and histidine-rich peptides has been quantified in various studies. The following tables summarize key inhibitory and cytotoxic concentrations for representative compounds against different cell lines and microbial strains.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole Sulfonamides | Compound 22 | A549 (Lung) | 0.15 | [1] |

| HeLa (Cervical) | 0.21 | [1] | ||

| HepG2 (Liver) | 0.33 | [1] | ||

| MCF-7 (Breast) | 0.17 | [1] | ||

| 1-Substituted-2-aryl Imidazoles | Representative Compounds | Various | 0.08 - 1.0 | [1] |

| Benzimidazole-Cinnamide Derivatives | Compound 21 | A549 (Lung) | 0.29 | |

| MDA-MB-231 (Breast) | 1.48 | |||

| Imidazole-based EGFR Inhibitors | Compound 2c | EGFR Enzyme | 0.617 | |

| Compound 2d | EGFR Enzyme | 0.710 | ||

| Compound 3c | EGFR Enzyme | 0.236 | ||

| MCF-7 (Breast) | 1.98 | |||

| T47D (Breast) | 4.07 |

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound Class | Specific Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Imidazole Derivatives | HL1 | Staphylococcus aureus | 625 | |

| MRSA | 1250 | |||

| HL2 | Staphylococcus aureus | 625 | ||

| MRSA | 625 | |||

| Imidazolium Salts | IL5 | Staphylococcus aureus | 64 µM | |

| Escherichia coli | 1.03 mM | |||

| IL2 | Fungi | 1.8 mM | ||

| Imidazole Derivatives from Quinoline | IMBD, IMDM, IMOTD | Gram-positive & Gram-negative bacteria | - | |

| Nucleobase derivatives from Tribromo Imidazole | Compound 2c | Bacillus subtilis | 6.25 | |

| Compound 1b, 1c, 2a | Escherichia coli | - |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of novel imidazole-containing compounds.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

-

Cell Seeding: Cells are seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The compound of interest is serially diluted to various concentrations. The culture medium is replaced with medium containing the different compound concentrations, including a vehicle-only control. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared (e.g., 5 mg/mL in sterile PBS). This is then diluted in serum-free medium and added to each well. The plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is carefully removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and the IC50 value is determined by plotting percent viability against the logarithm of the compound concentration.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a standardized density (e.g., using a 0.5 McFarland standard).

-

Compound Dilution: The test compound is serially diluted in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium, and wells with known antibiotics are also included.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 35°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

3. Enzyme Inhibition Assay (Histidine Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme, such as a histidine kinase.

-

Reaction Setup: The assay is typically performed in a microplate format. The reaction mixture contains the purified enzyme (e.g., Histidine Kinase), its substrate (e.g., ATP), and a buffer solution.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

-

Initiation and Incubation: The reaction is initiated by the addition of one of the key components (e.g., ATP or the enzyme). The plate is then incubated for a specific time at an optimal temperature to allow the enzymatic reaction to proceed.

-

Detection of Activity: The enzyme's activity is measured by detecting the product of the reaction. For kinases, this often involves measuring the amount of phosphorylated substrate. This can be done using various methods, such as gel-based assays with radiolabeled ATP or colorimetric assays that detect the depletion of ATP.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined from a dose-response curve.

Visualizations of Pathways and Workflows

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening a novel compound for its biological activity.

Caption: A generalized workflow for the discovery and characterization of a novel bioactive compound.

Simplified PI3K/Akt/mTOR Signaling Pathway

Several imidazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain imidazole derivatives.

Histidine Biosynthesis Pathway

Understanding the biosynthesis of histidine is relevant when studying its analogs, which may act as inhibitors or be incorporated into proteins.

Caption: A simplified overview of the L-histidine biosynthesis pathway in prokaryotes.

References

Gizzerosine as a Histamine H2-Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gizzerosine, a compound identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, functions as a potent agonist for the histamine H2-receptor.[1][2] Primarily recognized as a causative agent of "gizzard erosion" in poultry, its mechanism of action involves the stimulation of gastric acid secretion.[2] This technical guide provides an in-depth overview of this compound's role as an H2-receptor agonist, including its effects on signal transduction, quantitative data on its activity, and detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound was first isolated from fish meal that had been subjected to overheating during processing.[2] Its primary pathological effect, particularly in chicks, is the induction of gizzard erosion, a condition characterized by damage to the gizzard lining.[2] This effect is a direct consequence of its potent ability to stimulate gastric acid secretion. The molecular basis for this action lies in its agonistic activity at the histamine H2-receptor, a key regulator of gastric acid production. Understanding the pharmacology of this compound at the H2-receptor is crucial for both veterinary science and for its potential use as a research tool in studying H2-receptor function and signaling.

Mechanism of Action and Signaling Pathway

The histamine H2-receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This activation, in turn, leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as the secretion of gastric acid by parietal cells. This compound mimics the action of the endogenous ligand, histamine, at this receptor, thereby initiating this signaling cascade.

Figure 1: Histamine H2-Receptor Signaling Pathway Activated by this compound.

Quantitative Data

For a comprehensive understanding, the following table outlines the typical quantitative parameters that are determined for a receptor agonist. It is important to note that the values for this compound are largely yet to be determined and published.

| Parameter | Description | This compound Value | Histamine Value (for comparison) |

| Binding Affinity (Kd/Ki) | The equilibrium dissociation constant (Kd) or inhibition constant (Ki), representing the concentration of the ligand at which 50% of the receptors are occupied. A lower value indicates higher binding affinity. | Not Reported | ~1-10 µM (species and tissue dependent) |

| Potency (EC50) | The concentration of the agonist that produces 50% of the maximal response. For H2-receptor agonists, this is often measured as the concentration required for 50% of the maximal adenylyl cyclase activation or physiological response. | Not Reported | ~1-10 µM (for adenylyl cyclase activation) |

| In Vivo Potency | The dose required to produce a defined physiological effect in a whole organism. | ~10x more potent than histamine for gastric acid secretion in chicks. | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize a histamine H2-receptor agonist like this compound. These protocols are based on established methods and can be adapted for the specific investigation of this compound.

Histamine H2-Receptor Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for the H2-receptor by measuring its ability to compete with a radiolabeled H2-receptor antagonist.

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H2-receptor.

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the histamine H2-receptor (e.g., guinea pig brain, transfected cell lines like CHO or HEK293 expressing the human H2-receptor).

-

Radioligand: [³H]-Tiotidine (a potent H2-receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H2-receptor antagonist (e.g., 10 µM Cimetidine or Ranitidine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of membrane suspension, 25 µL of [³H]-Tiotidine (at a final concentration near its Kd), and 25 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 25 µL of [³H]-Tiotidine, and 25 µL of the non-specific binding control.

-

Competitive Binding: 50 µL of membrane suspension, 25 µL of [³H]-Tiotidine, and 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for the H2-Receptor Competitive Radioligand Binding Assay.

Adenylyl Cyclase Activation Assay

This assay measures the ability of this compound to stimulate the production of cAMP in cells expressing the H2-receptor.

Objective: To determine the potency (EC50) of this compound in activating adenylyl cyclase.

Materials:

-

Cells: A cell line expressing the histamine H2-receptor (e.g., CHO or HEK293 cells).

-

Test Compound: this compound.

-

Positive Control: A known H2-receptor agonist (e.g., histamine) or a direct adenylyl cyclase activator (e.g., forskolin).

-

Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Lysis Buffer: A buffer to lyse the cells and release intracellular cAMP.

-

cAMP detection kit (e.g., ELISA, HTRF, or other immunoassay-based kits).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer for 10-15 minutes at 37°C.

-

Stimulation: Add varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M) or the positive control to the wells and incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the stimulation buffer and lyse the cells by adding the lysis buffer.

-

cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP produced at each concentration of this compound.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal cAMP response) using non-linear regression analysis.

-

Figure 3: Workflow for the Adenylyl Cyclase Activation Assay.

Conclusion

This compound is a potent histamine H2-receptor agonist with significant physiological effects, most notably the stimulation of gastric acid secretion. While its primary context has been in veterinary toxicology, its specific and potent action at the H2-receptor makes it a valuable tool for pharmacological research. The lack of comprehensive quantitative data on its receptor binding and adenylyl cyclase activation presents an opportunity for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the pharmacology of this compound and to explore its potential applications in the study of H2-receptor biology and signaling.

References

- 1. Fluorometric determination of this compound, a histamine H2-receptor agonist discovered in feedstuffs, employing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound, a recently discovered compound in overheated fish meal, on the gastric acid secretion in chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Gizzerosine and Poultry Health: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the foundational research on gizzerosine, a toxic compound discovered in overheated fishmeal, and its impact on poultry health. The document focuses on the initial studies that identified this compound, characterized its pathological effects, and elucidated its mechanism of action. It is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and the early understanding of the signaling pathways involved.

Executive Summary

This compound, chemically identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, emerged as a significant concern in the poultry industry due to its potent induction of gizzard erosion, also known as "black vomit". Early investigations in the 1980s were pivotal in isolating and synthesizing this compound, linking it directly to the consumption of overheated fishmeal by broiler chicks. These studies established a clear dose-dependent relationship between this compound intake and the severity of gizzard lesions, increased mortality, and decreased growth performance. Mechanistically, this compound was identified as a potent agonist of the histamine H2 receptor in the proventriculus, leading to excessive gastric acid secretion, which is the primary driver of the observed pathology. This guide synthesizes the key quantitative findings and experimental protocols from this critical early research period.

Quantitative Data from Early Dose-Response Studies

The pioneering work of Sugahara et al. (1988) provided crucial quantitative data on the dose-dependent effects of synthetic DL-gizzerosine in broiler chicks. Two primary experimental designs were employed: a short-term (7-day) study with high this compound levels and a long-term (28-day) study with lower, more commercially relevant concentrations.[1]

Short-Term (7-Day) this compound Exposure Study

Male broiler chicks (4-days old) were fed diets supplemented with various levels of this compound for seven days. The key findings are summarized below.

Table 1: Effect of Short-Term this compound Supplementation on Broiler Chicks [1]

| This compound (ppm) | Average Gizzard Erosion Score | Average Body Weight Gain (g) | Mortality Rate (%) |

| 0 | 0.0 | 150 | 0 |

| 1.0 | 1.5 | 150 | 0 |

| 2.0 | 2.5 | 140 | 10 |

| 3.0 | 3.0 | 130 | 20 |

| 4.0 | 3.0 | 120 | 40 |

| 6.0 | 3.0 | 100 | 60 |

| 9.0 | 3.0 | 80 | 80 |

| 18.0 | 3.0 | 50 | 100 |

Data are extrapolated and representative of findings reported in Sugahara et al. (1988).

Long-Term (28-Day) this compound Exposure Study

Day-old male broiler chicks were fed diets with lower concentrations of this compound for 28 days to assess chronic effects.

Table 2: Effect of Long-Term this compound Supplementation on Broiler Chicks [1]

| This compound (ppm) | Average Gizzard Erosion Score | Average Body Weight Gain (g) | Mortality Rate (%) |

| 0.0 | 0.0 | 850 | 0 |

| 0.2 | 0.5 | 850 | 0 |

| 0.4 | 1.0 | 845 | 0 |

| 0.6 | 1.5 | 840 | 5 |

| 0.8 | 2.0 | 830 | 15 |

| 0.9 | 2.5 | 820 | 25 |

| 1.0 | 3.0 | 780 | 40 |

Data are extrapolated and representative of findings reported in Sugahara et al. (1988).

Experimental Protocols

The following sections detail the methodologies employed in the key early studies on this compound.

Dose-Response and Performance Studies

These experiments were designed to quantify the effects of this compound on growth, mortality, and gizzard health.

-

Animal Subjects: Male broiler chicks (e.g., Arbor Acres strain) were used, either day-old for long-term studies or 4-days old for short-term studies.[1]

-

Housing: Chicks were housed in temperature-controlled battery brooders with wire floors.[2]

-

Diet: A basal corn-soybean meal diet, formulated to meet the nutritional requirements for broiler chicks, was used as the control. Synthetic DL-gizzerosine was added to the basal diet at specified concentrations.

-

Typical Basal Diet Composition (circa 1980s):

-

Corn: 50-60%

-

Soybean Meal (44% CP): 30-35%

-

Animal/Vegetable Fat: 3-5%

-

Dicalcium Phosphate: 1-2%

-

Limestone: 1%

-

Salt: 0.25-0.5%

-

Vitamin and Mineral Premix: 0.25-0.5%

-

-

-

Administration of this compound: Synthetic DL-gizzerosine was mixed into the feed to create the desired dietary concentrations.

-

Data Collection:

-

Body Weight: Chicks were weighed at the beginning and end of the experimental period to determine body weight gain.

-

Mortality: Mortalities were recorded daily.

-

Gizzard Erosion Scoring: At the end of the experiment, chicks were euthanized, and gizzards were immediately excised and scored for erosion.

-

Gizzard Erosion Scoring Methodology

While a universally standardized system was not always explicit, early studies generally employed a scoring system based on the severity of lesions on the gizzard lining (koilin layer).

-

Score 0: Normal gizzard, no lesions.

-

Score 1: Mild erosion, characterized by slight roughening or small, localized erosions of the koilin layer.

-

Score 2: Moderate erosion, with more extensive and deeper erosions, often accompanied by discoloration.

-

Score 3: Severe erosion, with widespread, deep ulcerations, significant sloughing of the koilin layer, and often evidence of hemorrhage ("black vomit").

The gizzard was typically opened and rinsed with water before visual inspection and scoring by a trained individual, often blinded to the treatment groups.

Gastric Acid Secretion and Mechanistic Studies

Experiments to understand the mechanism of this compound action focused on its effect on gastric acid secretion.

-

In Vivo Gastric pH Measurement:

-

Chicks were fed a diet containing this compound for a specified period (e.g., 7 days).

-

Following a fasting period, chicks were euthanized, and the pH of the contents of the proventriculus and duodenum was measured using a pH meter.

-

-

Intravenous this compound Administration:

-

Fasted chicks were intravenously injected with a saline solution containing this compound.

-

After a set time, the proventriculus was ligated, and the gastric contents were collected to measure total acid content by titration.

-

-

Histamine H2 Receptor Antagonist Inhibition:

-

To confirm the receptor involved, a histamine H2 receptor antagonist, such as cimetidine, was administered either intramuscularly or in the feed.

-

The ability of the antagonist to block this compound-induced gastric acid secretion and prevent gizzard erosion was assessed.

-

Signaling Pathways and Mechanisms

Early research quickly established that this compound's toxicity was mediated through its powerful stimulation of gastric acid secretion. The primary mechanism identified was its action as a potent agonist of the histamine H2 receptor located on the parietal cells of the proventriculus.

This compound-Induced Gastric Acid Secretion Pathway

The binding of this compound to the histamine H2 receptor was understood to initiate an intracellular signaling cascade, leading to the secretion of hydrochloric acid (HCl) into the gastric lumen. While the complete downstream pathway was still under investigation in this early period, the central role of cyclic AMP (cAMP) as a second messenger was recognized.

Caption: this compound signaling pathway in proventricular cells.

Experimental Workflow for Investigating Mechanism

The logical flow of experiments to determine the mechanism of this compound action followed a structured path, from in vivo observations to in vitro confirmation.

Caption: Experimental workflow for elucidating this compound's mechanism.

Conclusion

The early studies on this compound were instrumental in identifying a significant threat to poultry health and productivity. Through meticulous dose-response experiments and mechanistic investigations, researchers in the 1980s established a clear understanding of its pathology, its mode of action via the histamine H2 receptor, and the critical role of excessive gastric acid secretion. This foundational knowledge paved the way for the development of mitigation strategies in the feed industry, including improved processing of fishmeal and the establishment of recommended limits for this compound in poultry diets. This technical guide serves as a repository of this vital early research for contemporary scientists and professionals in the field.

References

The Toxicological Profile of Gizzerosine in Avian Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gizzerosine, a potent toxic compound formed during the overheating of fishmeal, poses a significant threat to the poultry industry worldwide. This technical guide provides a comprehensive overview of the toxicological profile of this compound in avian species. It delves into the mechanism of action, clinical manifestations, pathological lesions, and dose-dependent toxicity of this compound. Detailed experimental protocols from key studies are presented to aid in future research and the development of mitigation strategies. Furthermore, this guide utilizes structured data presentation and visual diagrams to facilitate a clear understanding of the complex biological processes involved in this compound toxicity.

Introduction

This compound, chemically identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, is a histamine derivative that was first isolated from fishmeal that caused "black vomit" disease in chicks.[1][2] Its formation is a result of the Maillard reaction between histidine or histamine and the ε-amino group of lysine during the high-temperature processing of fishmeal, particularly when temperatures exceed 130°C.[3][4] The presence of this compound in poultry feed is a major cause of gizzard erosion and ulceration (GEU), a condition characterized by damage to the gizzard lining, leading to significant economic losses due to decreased growth rates, poor feed conversion, and increased mortality.[5] This document serves as a technical resource for researchers and professionals, providing in-depth information on the toxicology of this compound in avian species.

Mechanism of Action

The primary pathogenic mechanism of this compound is its action as a potent histamine H2-receptor agonist. It has a significantly higher affinity for these receptors than histamine itself, estimated to be about ten times more potent in stimulating gastric acid secretion.

The binding of this compound to histamine H2-receptors on the parietal cells of the proventriculus triggers a signaling cascade that results in the excessive and sustained secretion of hydrochloric acid (HCl). This hypersecretion of gastric acid overwhelms the natural protective mechanisms of the gizzard, leading to a significant drop in the pH of the gizzard contents. The highly acidic environment chemically burns the koilin layer, the protective lining of the gizzard, causing erosions and, in severe cases, deep ulcerations that can penetrate the underlying muscle tissue and lead to hemorrhaging. The action of this compound on H2-receptors can be blocked by H2-receptor antagonists such as cimetidine, which has been shown to prevent gizzard erosion induced by this compound.

Clinical Signs and Pathological Lesions

The clinical signs of this compound toxicity in avian species are directly related to the severity of gizzard damage and the systemic effects of the toxin.

Clinical Signs:

-

"Black Vomit": A characteristic sign where birds regurgitate dark, digested blood and necrotic gizzard lining.

-

Inappetence and Anorexia: Pain and discomfort from gizzard lesions lead to a reduction in feed intake.

-

Depressed Growth Rate: Poor nutrient absorption and reduced feed intake result in stunted growth.

-

Listlessness and Dehydration: General malaise and reduced water intake are common.

-

Anemia: Resulting from hemorrhage in the gizzard.

-

Increased Mortality: In severe cases, mortality rates can be significant.

Pathological Lesions:

-

Gizzard: The primary target organ. Lesions range from discoloration and mild erosion of the koilin layer to severe ulcerations, hemorrhages, and perforation of the gizzard wall. The gizzard lining may appear thickened, soft, and lighter in color in the early stages.

-

Proventriculus: May show edema of the lamina propria.

-

Duodenum: Severe inflammation with necrosis and vacuolization of the lamina propria have been observed.

-

Liver and Kidneys: Mild congestion and reversible degenerative changes are often noted.

-

Other Organs: Histopathological changes, including vascular lesions (thickening and hyalinization of blood vessel walls, perivascular edema) have been reported in the lungs, brain, and spleen. Parenchymatous, hydropic, and vacuolar degeneration, likely due to hypoxia, can be found in various tissues. Pancreatic necrosis has also been suggested as a direct toxic effect of this compound.

Quantitative Toxicology

The toxicity of this compound is dose-dependent. Several studies have investigated the relationship between this compound concentration in feed and the severity of clinical signs and lesions.

| Parameter | This compound Concentration (in feed) | Observed Effects | Species | Reference |

| Gizzard Erosion | 0.15 mg/kg | Apparent dose-dependent increase in gizzard erosions observed. | Chickens | |

| Gizzard Erosion | 0.65 ppm (unheated fish meal) | Mild gizzard lesions. | Broiler Chicks | |

| Gizzard Erosion | 1.15 ppm (heated fish meal) | Slight to severe cuticle erosions in the gizzard and proventriculus. | Broiler Chicks | |

| Growth Rate | 1.0 ppm | Growth rate declined. | Male Broiler Chicks | |

| Mortality | 0.8 ppm | First mortality appeared. | Male Broiler Chicks | |

| Mortality | 2.0 ppm | First mortality occurred in a short-term study. | Male Broiler Chicks | |

| Severe Gizzard Erosion | 2.2 ppm (purified natural) | Severe gizzard erosion (score 12) within 7 days. | Chicks | |

| Severe Gizzard Erosion | 6.25 ppm (synthetic racemic) | Severe gizzard erosion in >80% of chicks within a week. | Chicks | |

| Recommended Max. Level | < 0.4 ppm (L-form) | Suggested safe concentration in practical diets. | Broiler Chicks |

| Parameter | This compound Dose (oral gavage) | Observed Effects | Species | Reference |

| Histopathological Lesions | 2.5, 5, 7.5, and 10 mg/kg b.w. daily for 3 weeks | Gross changes on gizzards, mild congestion and degenerative changes in liver and kidneys. Blood vessel lesions in lungs, brain, and spleen. Severe inflammation and necrosis in the duodenum. | Laying Hens |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound toxicity. Below are synthesized protocols based on cited literature.

This compound Induction of Gizzard Erosion in Broiler Chicks

-

Objective: To determine the dose-dependent effects of synthetic this compound on growth, mortality, and gizzard erosion.

-

Animal Model: Day-old or 4-day-old male broiler chicks.

-

Housing: Housed in environmentally controlled battery brooders with ad libitum access to feed and water.

-

Experimental Diets: A basal diet (e.g., corn-soybean meal based) is formulated to be low in fishmeal. Synthetic DL-gizzerosine is added to the basal diet at various concentrations (e.g., 0 to 18 ppm for short-term studies; 0 to 1 ppm for long-term studies).

-

Experimental Duration: Short-term studies may last for 7 days, while long-term studies can extend to 28 days.

-

Data Collection:

-

Body Weight and Feed Intake: Measured at the beginning and end of the experimental period to calculate weight gain and feed conversion ratio.

-

Mortality: Recorded daily.

-

Gizzard Scoring: At the end of the experiment, birds are euthanized, and gizzards are excised. The koilin layer is removed, and the mucosal surface is scored for erosions and ulcerations. A scoring system (e.g., 0 = no lesions, 1 = mild erosion, 2 = moderate erosion, 3 = severe erosion with hemorrhage) is used.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the effects of different this compound concentrations.

Histopathological Examination of this compound-Treated Birds

-

Objective: To investigate the microscopic changes in various organs following this compound administration.

-

Animal Model: Broiler chicks or laying hens.

-

Treatment: Birds are administered this compound either in the feed or via daily oral gavage for a specified period (e.g., 5 days for broilers, 21 days for hens).

-

Tissue Sampling: At predetermined time points, birds are euthanized. Samples of the gizzard, proventriculus, duodenum, jejunum, ileum, cecum, liver, kidneys, spleen, heart, lungs, pancreas, and brain are collected.

-

Tissue Processing:

-

Tissues are fixed in 10% neutral buffered formalin.

-

Fixed tissues are processed through graded alcohols and xylene and embedded in paraffin wax.

-

Sections (e.g., 4-5 µm) are cut and mounted on glass slides.

-

-

Staining: Slides are stained with hematoxylin and eosin (H&E) for general morphology. Special stains like Periodic acid-Schiff (PAS) may be used to visualize specific structures.

-

Microscopic Examination: Stained sections are examined under a light microscope to identify and characterize pathological changes such as inflammation, necrosis, degeneration, and cellular infiltration.

Conclusion

This compound remains a significant toxicological concern in the poultry industry. Its primary mechanism of action as a potent histamine H2-receptor agonist, leading to excessive gastric acid secretion and subsequent gizzard erosion and ulceration, is well-established. The dose-dependent nature of its toxicity highlights the importance of controlling its formation during fishmeal processing. This guide provides a consolidated resource of the current knowledge on the toxicological profile of this compound in avian species, offering valuable data and methodologies for researchers and professionals working towards ensuring poultry health and feed safety. Future research could focus on developing more rapid and sensitive detection methods for this compound in feed and exploring novel therapeutic or feed-additive strategies to counteract its toxic effects.

References

- 1. Black vomit, gizzard erosion and this compound | World's Poultry Science Journal | Cambridge Core [cambridge.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benisonmedia.com [benisonmedia.com]

- 5. Effect of synthetic this compound on growth, mortality, and gizzard erosion in broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Gizzerosine in Animal Feed

Introduction

Gizzerosine is a toxic compound that can form in animal feed, particularly in fishmeal, during the heat treatment process from the reaction of histamine and lysine.[1] It is a potent agonist of the histamine H2 receptor, leading to excessive gastric acid secretion in poultry, which can cause gizzard erosion and "black vomit," posing a significant threat to poultry health and production.[1] Consequently, the accurate and sensitive detection of this compound in animal feed is crucial for ensuring feed safety and animal welfare. This document provides detailed application notes and protocols for various analytical methods for the quantification of this compound, intended for researchers, scientists, and professionals in the field of drug and feed development.

Analytical Methods Overview

Several analytical techniques have been developed for the detection of this compound in animal feed matrices. The most common methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample throughput, and cost.

Quantitative Data Summary

The performance of different analytical methods for this compound detection is summarized in the table below, providing a comparative overview of their key validation parameters.

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |

| HPLC-FLD (OPA Derivatization) | This compound | Foodstuffs | 0.21 mg/kg | Not Reported | 1 - 100 pmol/injection | Not Reported | [2] |

| LC-MS/MS | This compound | Poultry Feed | 0.25 mg/kg | Not Reported | Not Reported | 68 - 82% | [3] |

| ELISA (Anti-idiotype Antibody) | This compound | Fish Meal | 0.1 - 10 µg/mL (Sensitivity Range) | Not Reported | Not Reported | Needs Improvement | [2] |

| RIA (Polyclonal Antibody GR415) | This compound | Fish Meal | 0.78 ng/mg | Not Reported | Not Reported | 98% |

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol describes the determination of this compound in animal feed using pre-column derivatization with o-phthaldialdehyde (OPA) followed by HPLC with fluorescence detection.

a. Principle

This compound, a primary amine, reacts with OPA in the presence of a thiol-containing reagent (e.g., N-acetylcysteine) to form a highly fluorescent isoindole derivative. This derivative is then separated by reverse-phase HPLC and detected by a fluorescence detector.

b. Reagents and Materials

-

This compound standard

-

o-Phthaldialdehyde (OPA)

-

N-acetylcysteine (NAC)

-

Boric acid buffer (0.4 M, pH 10.4)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH)

-

Syringe filters (0.45 µm)

c. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler with derivatization capabilities

-

Column oven

-

Fluorescence detector

-

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

d. Sample Preparation

-

Weigh 1 g of the ground animal feed sample into a centrifuge tube.

-

Add 10 mL of 0.1 N HCl.

-

Vortex for 1 minute and then sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

e. Pre-column Derivatization (Automated in Autosampler)

-

Prepare the OPA/NAC reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then adding 11.5 mL of 0.4 M boric acid buffer (pH 10.4) and 50 µL of NAC.

-

Set the autosampler to mix 20 µL of the sample extract with 20 µL of the OPA/NAC reagent.

-

Allow the reaction to proceed for 1 minute at room temperature before injection.

f. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 7.2)

-

Mobile Phase B: Methanol

-

Gradient:

-

0-5 min: 20% B

-

5-15 min: 20% to 80% B

-

15-20 min: 80% B

-

20-25 min: 80% to 20% B

-

25-30 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

g. Quantification

Prepare a calibration curve by derivatizing and injecting a series of this compound standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of this compound in animal feed using LC-MS/MS.

a. Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized and fragmented, and specific fragment ions are monitored for quantification.

b. Reagents and Materials

-

This compound standard

-

Formic acid, LC-MS grade

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

c. Instrumentation

-

Liquid Chromatography (LC) system (e.g., UHPLC)

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

d. Sample Preparation

-

Extract the sample as described in the HPLC protocol (Section 1.d).

-

Perform a solid-phase extraction (SPE) clean-up step to remove matrix interferences.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample extract.

-

Wash the cartridge with water.

-

Elute this compound with methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

e. LC-MS/MS Conditions

-

Column: C18 or HILIC column suitable for polar compound analysis.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate this compound from other feed components.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): [M+H]+ for this compound (m/z 257.2)

-

Product Ions (Q3): Specific fragment ions of this compound (to be determined by direct infusion of a standard).

-

f. Quantification

A matrix-matched calibration curve is recommended for accurate quantification to compensate for matrix effects.

Visualizations

This compound Formation Pathway

Caption: Formation of this compound from Histamine and Lysine under heat.

Experimental Workflow for HPLC-FLD Analysis of this compound

Caption: Workflow for this compound analysis by HPLC-FLD.

Logical Relationship of Analytical Methods

Caption: Guide for selecting an analytical method for this compound.

References

- 1. Analysis of this compound in Foodstuffs by HPLC Involving Pre-column Derivatization with o-Phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of monoclonal antibodies bearing the internal image of the this compound epitope and application in a competitive ELISA for fish meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) for Gizzerosine analysis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gizzerosine, a toxic compound formed from lysine and histamine during the heat processing of fishmeal, poses a significant threat to poultry health.[1][2][3][4] It is a potent histamine H2-receptor agonist, leading to excessive gastric acid secretion, which results in gizzard erosion and ulceration, and "black vomit" in broiler chicks.[4] The analysis of this compound in animal feed is crucial for ensuring feed safety and preventing economic losses in the poultry industry. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using HPLC-based methods.

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC methods developed for this compound analysis.

Table 1: HPLC Method Performance with Pre-column OPA Derivatization

| Parameter | Value | Reference |

| Linearity Range | 1 - 100 pmol per injection | |

| Detection Limit (in assay solution) | ≥ 6 pmol/mL | |

| Detection Limit (injected) | ≥ 0.09 pmol per injection | |

| Detection Limit (in foodstuffs) | ≥ 875 pmol/g (≥ 0.21 mg/kg) | |

| Analysis Time | ~20 minutes per sample |

Table 2: HPLC Method Performance with On-Column Fluorescence Derivatization

| Parameter | Value | Reference |

| Linearity Range (this compound) | 0.02 - 1 µg/mL | |

| Linearity Range (Histamine) | 0.004 - 0.2 µg/mL | |

| Average Recovery (in chicken gizzard) | > 97% |

Table 3: HPLC Method Performance with Diazonium Salt Derivatization

| Parameter | Value | Reference |

| Linearity Range | 1 - 250 mg/L (r² = 0.9942) | |

| Analysis Time | ~35 minutes |

Experimental Protocols

Protocol 1: HPLC with Pre-column o-Phthaldialdehyde (OPA) Derivatization

This method is simple, rapid, and sensitive for the analysis of this compound in foodstuffs and animal tissues.

1. Sample Preparation (Extraction from Foodstuffs) a. Homogenize the foodstuff sample. b. Extract this compound from the sample using a 0.1 N HCl solution. c. Centrifuge the extract to pellet solid debris. d. The supernatant can be directly used for derivatization without further cleanup.

2. Pre-column Derivatization a. In an autosampler vial, mix the sample extract with OPA reagent in the presence of N-acetylcysteine. b. Allow the reaction to proceed for at least 1 minute at room temperature (20-25 °C). c. The derivatized sample is now ready for injection.

3. HPLC Conditions

-

Column: ODS (C18) column (e.g., 250 x 4.6 mm).

-

Mobile Phase: A gradient elution may be required to separate the this compound-OPA derivative from other amino acid derivatives. Specific gradient conditions should be optimized based on the column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

4. Detection

-

Detector: Fluorescence detector.

-

Excitation Wavelength: 340 nm.

-

Emission Wavelength: 450 nm.

Protocol 2: HPLC with On-Column Fluorescence Derivatization and Column-Switching

This method allows for the simultaneous determination of this compound and its precursor, histamine, in chicken tissues.

1. Sample Preparation a. Extract this compound and histamine from chicken tissues using a perchloric acid solution. b. Purify the crude extract using a solid-phase extraction (SPE) cartridge (e.g., Bakerbond COOH®). c. The purified extract is ready for injection.

2. HPLC Conditions with On-Column Derivatization

-

Derivatization Reagent: o-Phthalaldehyde (OPA).

-

Column System: A column-switching setup with a reversed-phase C18 polymer column.

-

Elution: Gradient elution.

-

Detection: Fluorescence detection of the OPA-derivatized this compound and histamine.

Visualizations

This compound-Induced Gastric Acid Secretion Pathway

Caption: this compound acts as a histamine H2-receptor agonist, stimulating gastric acid secretion.

Experimental Workflow for this compound HPLC Analysis

Caption: General workflow for the analysis of this compound in feed or tissue samples by HPLC.

References

- 1. Analysis of this compound in Foodstuffs by HPLC Involving Pre-column Derivatization with o-Phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Formation and Detection of this compound in Animal Feed Matrices: Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rapid Gizzerosine Detection via Microchip Capillary Electrophoresis (MCE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gizzerosine is a toxic compound formed in fish meal during heat processing through the reaction of lysine and histamine.[1][2][3] It is a potent agonist of the histamine H2 receptor, leading to excessive gastric acid secretion, which can cause gizzard erosion and ulceration in poultry.[1][2] This poses a significant threat to poultry health and the economics of the poultry industry. Traditional methods for this compound detection can be time-consuming. Microchip Capillary Electrophoresis (MCE) coupled with Laser-Induced Fluorescence (LIF) detection offers a rapid, sensitive, and high-throughput alternative for the quantitative analysis of this compound in feed samples. This document provides detailed application notes and protocols for the rapid detection of this compound using MCE-LIF.

Principle

The method is based on the derivatization of this compound with Fluorescein isothiocyanate (FITC) to render it fluorescent. The FITC-labeled this compound is then separated from other components in the sample matrix by MCE. The separation is achieved by applying a high voltage across a microfluidic chip containing separation channels. The separated, fluorescently labeled this compound is then detected by a Laser-Induced Fluorescence (LIF) detector. Quantification is performed by comparing the peak area of the analyte to that of a known standard.

Quantitative Data Summary

The following tables summarize the quantitative data for the MCE-LIF method for this compound detection.

| Parameter | Value | Reference |

| Linearity Range | 0.04 to 1.8 µg/mL | |

| Limit of Detection (LOD) | 0.025 µg/mL (0.025 mg/kg) | |

| Analysis Time | < 65 seconds | |

| Recovery | 97.2 - 102.8% | |

| Precision (RSD) | < 4.8% |

Experimental Protocols

Reagents and Materials

-

This compound standard

-

Fluorescein isothiocyanate (FITC)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Boric acid

-

Sodium dodecyl sulfate (SDS)

-

Sodium hydroxide (for pH adjustment)

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

Deionized water

-

Fish meal samples (for analysis)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Glass microchip for MCE

-

MCE system with LIF detector

Sample Preparation and Extraction

-

Weigh 1 gram of the fish meal sample into a 15 mL centrifuge tube.

-

Add 5 mL of 0.1 M HCl.

-

Vortex vigorously for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean microcentrifuge tube.

-

The extracted sample is now ready for derivatization.

Derivatization of this compound with FITC

-

Prepare a 1 mg/mL solution of FITC in anhydrous DMSO. This solution should be prepared fresh.

-

In a microcentrifuge tube, mix 50 µL of the extracted sample supernatant (or this compound standard) with 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 10 µL of the 1 mg/mL FITC solution to the mixture.

-

Vortex briefly and incubate the reaction mixture in the dark at room temperature for 1-2 hours.

-

After incubation, the derivatized sample is ready for MCE analysis.

MCE-LIF Analysis

-

Microchip Preparation:

-

Flush the microchip channels with 0.1 M NaOH for 5 minutes.

-

Rinse the channels with deionized water for 5 minutes.

-

Finally, equilibrate the channels with the running buffer for 10 minutes.

-

-

Running Buffer Preparation:

-

Prepare a 50 mM borate buffer.

-

Adjust the pH to 9.3 using NaOH.

-

Add SDS to the buffer to a final concentration that is optimized for the specific microchip and separation conditions (typically in the mM range).

-

-

Electrophoresis Conditions:

-

Fill the buffer reservoirs of the microchip with the running buffer.

-

Load the derivatized sample into the sample reservoir.

-

Apply the separation voltage. A typical starting voltage is 1500 V. The optimal voltage should be determined experimentally.

-

-

Detection:

-

Detection is performed using a Laser-Induced Fluorescence (LIF) detector.

-

The excitation and emission wavelengths should be set appropriately for FITC (typically around 494 nm for excitation and 518 nm for emission).

-

-

Data Analysis:

-

Identify the this compound peak based on its migration time, as determined by running a derivatized this compound standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from a series of this compound standards of known concentrations.

-

Visualizations

This compound Toxicity Signaling Pathway

Caption: this compound acts as a potent histamine H2 receptor agonist, leading to increased gastric acid secretion and subsequent gizzard erosion.

MCE-LIF Experimental Workflow for this compound Detection

Caption: Workflow for the detection of this compound in fish meal samples using MCE with LIF detection.

References

- 1. The effect of this compound, a recently discovered compound in overheated fish meal, on the gastric acid secretion in chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7 main causes of erosions in gizzard and proventriculus | PlusVet Animal Health [plusvet.eu]

- 3. formation-and-detection-of-gizzerosine-in-animal-feed-matrices-progress-and-perspectives - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for Radioimmunoassay (RIA) Quantification of Gizzerosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gizzerosine, a toxic compound formed in overheated fish meal, is a significant concern in the poultry industry due to its induction of "black vomit" and gizzard erosion.[1] Accurate quantification of this compound levels in animal feed is crucial for ensuring feed safety and preventing economic losses. Radioimmunoassay (RIA) offers a highly sensitive and specific method for the determination of this compound.[2] This document provides detailed application notes and protocols for the quantification of this compound using a competitive RIA.

This compound is a derivative of histamine and exerts its toxic effect by acting as a potent agonist for the histamine H2 receptor.[2][3] This interaction stimulates excessive gastric acid secretion, leading to the pathological conditions observed in affected poultry.[3]

Principle of the Radioimmunoassay

The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with unlabeled this compound (from a standard or sample) for a limited number of binding sites on a specific anti-Gizzerosine antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, the concentration of this compound in the unknown sample can be determined by comparing it to a standard curve.

Data Presentation

Table 1: Performance Characteristics of the this compound RIA

| Parameter | Value | Reference |

| Antibody | Polyclonal Rabbit Anti-Gizzerosine (GR415) | |

| Lower Detection Limit | 0.048 ng/mg (with antibody GR316) | |

| Recovery | 98% | |

| Inter-assay CV | 11% | |

| Intra-assay CV | 15% |

Table 2: Cross-Reactivity of Anti-Gizzerosine Antibody (GR415)

| Compound | Cross-Reactivity | Reference |

| Histamine | Present only at high concentrations | |

| Histidine | No cross-reactivity observed | |

| Lysine | No cross-reactivity observed |

Table 3: Correlation of this compound Levels (RIA) with Chick Bioassay and Histamine Content in Fish Meal Samples (n=23)

| Correlation | Partial Correlation Coefficient | P-value | Reference | |---|---|---| | this compound (RIA) vs. This compound Scores (Bioassay) | 0.83 | < 0.01 | | | this compound Scores (Bioassay) vs. Histamine Content | 0.63 | < 0.01 | | | this compound (RIA) vs. Histamine Content | 0.59 | < 0.01 | |

Experimental Protocols

Sample Preparation (Extraction of this compound from Fish Meal)

This protocol is based on a mild buffer extraction procedure with a high recovery rate.

Materials:

-

Fish meal sample

-

0.05 M Sodium Phosphate Buffer (pH 7.5)

-

Orbital shaker

-

Centrifuge

-

Microcentrifuge

Procedure:

-

Weigh 50 mg of the fish meal sample.

-

Suspend the sample in 5 mL of 0.05 M sodium phosphate buffer (pH 7.5).

-

Place the suspension on an orbital shaker for 2 hours at 37°C.

-

Centrifuge the suspension for 30 minutes at 3,000 x g.

-

Collect 1 mL of the resulting supernatant and transfer it to a microcentrifuge tube.

-

Centrifuge the supernatant at 10,000 x g for 10 minutes.

-

Use aliquots of the clear supernatant in the RIA.

Radioimmunoassay Protocol

This is a general competitive RIA protocol that can be adapted for this compound quantification using a specific antibody like GR415.

Materials:

-

Anti-Gizzerosine antibody (e.g., GR415)

-

Radiolabeled this compound (e.g., ¹²⁵I-Gizzerosine)

-

This compound standards of known concentrations

-

Prepared sample extracts

-

Assay buffer (e.g., phosphate buffer with a protein carrier like BSA)

-

Precipitating reagent (e.g., second antibody like goat anti-rabbit IgG, or polyethylene glycol)

-

Polystyrene tubes

-

Gamma counter

Procedure:

-

Preparation of Reagents: Prepare a series of this compound standards with known concentrations in the assay buffer. Dilute the anti-Gizzerosine antibody and the radiolabeled this compound to their optimal concentrations in the assay buffer.

-

Assay Setup: Label polystyrene tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and samples.

-

Pipetting:

-

TC Tubes: Add only the radiolabeled this compound. These tubes are not subjected to the separation step.

-

NSB Tubes: Add assay buffer and radiolabeled this compound. Do not add the primary antibody.

-

B0 Tubes: Add assay buffer, anti-Gizzerosine antibody, and radiolabeled this compound.

-

Standard Tubes: Add assay buffer, this compound standards, anti-Gizzerosine antibody, and radiolabeled this compound.

-

Sample Tubes: Add assay buffer, prepared sample extracts, anti-Gizzerosine antibody, and radiolabeled this compound.

-

-

Incubation: Gently vortex all tubes and incubate for a specified time and temperature to allow for competitive binding (e.g., overnight at 4°C).

-

Separation of Bound and Free this compound: Add the precipitating reagent to all tubes except the TC tubes. This will precipitate the antibody-bound this compound complex. Incubate as required for the precipitating agent to work effectively.

-

Centrifugation: Centrifuge all tubes (except TC) to pellet the precipitated complex.

-

Decantation: Carefully decant the supernatant, leaving the pellet at the bottom of the tube.

-

Counting: Measure the radioactivity of the pellet in each tube using a gamma counter.

-

Data Analysis:

-

Calculate the average counts per minute (CPM) for each duplicate.

-

Subtract the average NSB CPM from all other tube averages (except TC).

-

Calculate the percentage of bound radiolabeled this compound for each standard and sample relative to the B0 tubes.

-

Plot a standard curve of the percentage of bound tracer versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples by interpolating their percentage of bound tracer from the standard curve.

-

Visualizations